5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo-pyrazinone class, characterized by a fused bicyclic system with a pyrazolo[1,5-a]pyrazin-4(5H)-one core. The structure is further modified by a 5-(chloromethyl)-1,2,4-oxadiazol-3-ylmethyl substituent at position 5 and a phenyl group at position 2. Its synthesis likely involves multi-step heterocyclic condensation, as seen in analogous pyrazolo-pyrazinone derivatives .
Properties
IUPAC Name |
5-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c17-9-15-18-14(20-24-15)10-21-6-7-22-13(16(21)23)8-12(19-22)11-4-2-1-3-5-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCIPTVVCZXMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NOC(=N4)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a hybrid molecule that incorporates both oxadiazole and pyrazole moieties. These structural features are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies.
The molecular formula of the compound is with a molecular weight of 319.74 g/mol. The presence of the chloromethyl group and oxadiazole ring is significant for its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions where key intermediates containing oxadiazole and pyrazole structures are formed. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
In vitro tests have shown that compounds with similar structures exhibit significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance:
- A related pyrazole derivative demonstrated MIC values of 8 µg/mL against S. aureus and P. aeruginosa .
- Compounds with oxadiazole rings have also been reported to show potent antifungal activities .
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives possess anticancer properties:
- A study highlighted that pyrazole derivatives could inhibit cancer cell lines such as MCF-7 (breast cancer) with IC50 values ranging from 2.8 to 3.5 µM .
- The incorporation of the oxadiazole moiety enhances the cytotoxicity against various cancer cell lines, indicating a synergistic effect .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A series of synthesized compounds were evaluated for their antimicrobial properties using the agar dilution method. Results indicated that compounds with the oxadiazole structure exhibited enhanced antibacterial effects compared to those without it.
-
Case Study on Anticancer Activity :
- In a comparative study, several pyrazole derivatives were tested against different cancer cell lines. The findings suggested that modifications in the molecular structure could significantly affect their anticancer potency, with some derivatives showing promising results against resistant cancer strains.
Data Tables
| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| Compound A | Structure A | 8 (S. aureus) | 2.8 (MCF-7) |
| Compound B | Structure B | 11 (P. aeruginosa) | 3.1 (MCF-7) |
| Compound C | Structure C | Moderate | 3.5 (MCF-7) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- 5-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (): Structural Differences: Replaces the chloromethyl group with a 4-ethylphenyl-substituted oxadiazole and a 2-methylphenyl group at position 2. Molecular Weight: Higher (~423 g/mol vs. ~379 g/mol for the target compound), affecting pharmacokinetics .
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one ():
Functional Group Variations
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one ():
- Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives (): Core Heterocycle: Replaces pyrazinone with pyrimidinone, altering electronic properties and hydrogen-bonding patterns. Example: 5-Phenyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK55) shows distinct UV-Vis spectra due to extended conjugation .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Reactivity Profile |
|---|---|---|---|---|
| 5-{[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (Target) | ~379 | Chloromethyl, phenyl | Low in water | High (nucleophilic sites) |
| 5-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | ~423 | 4-Ethylphenyl, 2-methylphenyl | Very low | Moderate |
| 3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one | ~337 | Hydroxymethyl, methyl-oxadiazole | Moderate in polar solvents | Low (stable hydroxyl group) |
| 5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | ~368 | Fluorobenzyl, fluorophenyl, hydroxymethyl | Moderate | High (fluorine-induced) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
